molecular formula C11H10FNO6 B1505001 Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate CAS No. 188975-47-5

Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate

Cat. No.: B1505001
CAS No.: 188975-47-5
M. Wt: 271.2 g/mol
InChI Key: MZYCNIFZHNVGKA-UHFFFAOYSA-N
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Description

Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate (CAS: Unspecified in evidence; Ref: 10-F771775 in ) is a fluorinated malonate ester with a nitro-substituted aromatic ring. It serves as a critical intermediate in medicinal chemistry, particularly in synthesizing fluorinated heterocycles and bioactive molecules. Its structure features a malonate core esterified with methyl groups and substituted at the C2 position with a 2-fluoro-4-nitrophenyl moiety. The electron-withdrawing nitro and fluoro groups enhance its reactivity in cyclization and nucleophilic substitution reactions, making it valuable for constructing complex scaffolds like chromenopyridines () and diarylhydantoins ().

Properties

IUPAC Name

dimethyl 2-(2-fluoro-4-nitrophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO6/c1-18-10(14)9(11(15)19-2)7-4-3-6(13(16)17)5-8(7)12/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYCNIFZHNVGKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00700199
Record name Dimethyl (2-fluoro-4-nitrophenyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188975-47-5
Record name Dimethyl (2-fluoro-4-nitrophenyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods

Nucleophilic Aromatic Substitution of 3,4-Difluoronitrobenzene with Diethyl/Dimethyl Malonate

The core synthetic strategy involves the substitution of one fluorine atom in 3,4-difluoronitrobenzene by the malonate ester anion generated under strongly basic conditions. This reaction proceeds via nucleophilic aromatic substitution (S_NAr) facilitated by the electron-withdrawing nitro group enhancing the reactivity of the aromatic ring.

Procedure Summary:
Step Reagents & Conditions Description Yield
1 Diethyl malonate (or dimethyl malonate), sodium hydride or potassium tert-butoxide, anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), 0–5 °C to 70 °C Generation of malonate anion by deprotonation with strong base, followed by addition of 3,4-difluoronitrobenzene, heated to promote substitution ~90-92%
2 Work-up with saturated ammonium chloride, extraction with ethyl acetate, washing with brine, drying Isolation of diethyl (or dimethyl) 2-(2-fluoro-4-nitrophenyl)malonate as an oily or crystalline product -

Example from Patent CN108456140B:

  • 12.04 g diethyl methylmalonate and 100 mL anhydrous THF stirred with 8.91 g potassium tert-butoxide at 0–5 °C for 30 min.
  • 3,4-difluoronitrobenzene added slowly, reaction at 20–25 °C for 12 h.
  • After work-up, 18.1 g of yellow oily 2-(2-fluoro-4-nitrophenyl)-2-diethyl methylmalonate obtained with 92% yield.

Example from ChemicalBook:

  • 60% NaH (5.28 g) in dry 100 mL DMF cooled to 0 °C, diethyl malonate (20.11 g) added dropwise.
  • After 10 min stirring, 3,4-difluoronitrobenzene (10 g) in 10 mL DMF added dropwise.
  • Stirred overnight, heated to 70 °C.
  • Work-up with saturated NH4Cl and extraction yielded the product with near quantitative yield.

Alternative Bases and Solvents

  • Strong bases such as potassium tert-butoxide , sodium hydride , sodium tert-butoxide , and sodium methoxide are effective for malonate deprotonation.
  • Solvents include anhydrous tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) , chosen for their ability to dissolve reagents and stabilize the malonate anion.
  • Reaction temperatures range from 0 °C (for base addition) to 70 °C (for substitution reaction completion).

Reaction Mechanism

  • The malonate ester is deprotonated by the strong base to form a stabilized carbanion.
  • This carbanion attacks the electron-deficient aromatic ring of 3,4-difluoronitrobenzene at the fluorine-substituted carbon ortho to the nitro group, displacing the fluorine via S_NAr.
  • The nitro group activates the ring toward nucleophilic attack by stabilizing the intermediate Meisenheimer complex.

Data Table Summarizing Key Preparation Parameters

Parameter Typical Values/Conditions Notes
Starting material 3,4-Difluoronitrobenzene Commercially available
Malonate ester Diethyl malonate or dimethyl malonate Dimethyl variant for target compound
Base Potassium tert-butoxide, Sodium hydride, NaH Strong base for deprotonation
Solvent Anhydrous THF or DMF Dry conditions essential
Temperature (base addition) 0–5 °C Controls reactivity and safety
Temperature (reaction) 20–70 °C Reaction time 12 h to overnight
Work-up Saturated ammonium chloride, ethyl acetate extraction, brine wash Purification steps
Yield 90–92% High efficiency reported

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in different chemical properties.

  • Substitution: The fluorine atom can be substituted with other functional groups, altering the compound's reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron powder and hydrochloric acid (HCl).

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, nitrate esters.

  • Reduction Products: Amines, hydroxylamines.

  • Substitution Products: Fluorinated aromatic compounds with different substituents.

Scientific Research Applications

Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe to study biological systems, particularly in understanding the effects of fluorine and nitro groups on biological molecules.

  • Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.

  • Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, or microbial growth.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity :

  • The fluoro group in the target compound enhances electron-withdrawing effects compared to chloro (), facilitating nucleophilic attacks in alkylation reactions (e.g., acrylonitrile addition at 52% yield, ).
  • Chloro analogs exhibit higher molecular weights and stability, making them preferred for regulatory-approved drug manufacturing ().

Base and Solvent Optimization :

  • Stronger bases like KOH () or NaOMe () are required for fluoro-substituted malonates to generate reactive carbanions, unlike chloro analogs that proceed efficiently with K₂CO₃ .

Table 2: Functional Differences

Property Dimethyl 2-(2-Fluoro-4-Nitrophenyl)Malonate Dimethyl 2-(4-Chloro-2-Nitrophenyl)Malonate Diethyl 2-(2-Chloro-6-Fluorophenyl)Malonate
Electron-Withdrawing Capacity High (F + NO₂) Moderate (Cl + NO₂) Moderate (Cl + F)
Solubility Low in water (DMF/acetonitrile preferred) Similar to fluoro analog Higher (diethyl esters enhance lipophilicity)
Bioactivity Anti-inflammatory intermediates () Antibacterial () Antimicrobial ()

Key Insights:

  • Fluorine’s Role : The fluoro group improves metabolic stability and bioavailability in drug candidates compared to chloro , as seen in ND-9 synthesis for anticancer agents ().
  • Ester Group Impact : Diethyl esters () exhibit better membrane permeability than methyl esters, crucial for antimicrobial activity .

Stability and Industrial Utility

  • Regulatory Compliance : Chloro derivatives (e.g., CAS 147124-32-1) are prioritized in commercial drug synthesis due to established regulatory protocols ().
  • Thermal Stability: Nitro-substituted malonates () decompose at high temperatures (>150°C), limiting their use in high-heat reactions compared to non-nitro analogs .

Biological Activity

Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate is a malonic acid diester characterized by a unique molecular structure that includes both fluorine and nitro substituents. This compound, with a molecular formula of C11H10FNO6C_{11}H_{10}FNO_6 and a molecular weight of approximately 271.20 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities.

The structural features of this compound contribute significantly to its reactivity and biological profile. The presence of the fluorine atom and the nitro group can influence its interactions with biological targets, potentially enhancing its pharmacological properties.

PropertyValue
Molecular FormulaC11H10FNO6C_{11}H_{10}FNO_6
Molecular Weight271.20 g/mol
Density1.386 g/cm³
Boiling Point~364.8 °C

Anticancer Potential

Research indicates that compounds similar to this compound exhibit promising anticancer activity. For instance, studies on related malonates have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating pathways involving pro-apoptotic and anti-apoptotic proteins.
  • Case Studies : In vitro studies have demonstrated that compounds with similar structures can lead to significant increases in apoptotic cell populations when treated with specific concentrations.

Enzyme Inhibition

This compound may act as an inhibitor for various enzymes, particularly those involved in cancer progression:

  • Tyrosine Kinases : These enzymes are critical in signaling pathways that regulate cell division and survival.
  • IC50 Values : Related compounds have shown IC50 values ranging from 29 to 204 nM against various targets, indicating a strong potential for therapeutic applications.

Synthesis and Accessibility

The synthesis of this compound can be achieved through several methods, typically involving the reaction of dimethyl malonate with substituted nitrofluorobenzenes under specific conditions. This accessibility makes it a viable candidate for further research and development.

Synthetic Route Example

  • Stage 1 : Combine dimethyl malonate with potassium carbonate in DMF at elevated temperatures.
  • Stage 2 : Introduce 3,4-difluoronitrobenzene to the reaction mixture and allow it to stir for several hours.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
Dimethyl 2-(5-fluoro-2-nitrophenyl)malonateSimilar malonic ester structure with different nitro positionVariations in biological activity
Diethyl 2-(2-fluoro-4-nitrophenyl)malonateEthyl groups instead of methyl groupsAltered solubility and reactivity
Dimethyl 2-(3-nitro-4-fluorophenyl)malonateDifferent nitro position on the phenyl ringPotentially different pharmacological properties

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing dimethyl 2-(2-fluoro-4-nitrophenyl)malonate, and what critical reaction parameters influence yield?

  • Methodological Answer :

  • Route 1 : Adapt the nucleophilic aromatic substitution (SNAr) protocol from diethyl malonate derivatives. For example, react 2-fluoro-4-nitrochlorobenzene with dimethyl malonate in the presence of K₂CO₃ as a base in DMF at 100°C for 1.5 hours . Monitor reaction progress via TLC (hexane/ethyl acetate 1:1) .
  • Route 2 : Use a halogen-exchange strategy, substituting chlorine in dimethyl 2-(2-chloro-4-nitrophenyl)malonate with fluorine via fluorinating agents like KF or CsF under anhydrous conditions .
  • Key Parameters : Base strength, solvent polarity (e.g., DMF vs. diphenyl ether), temperature (90–100°C), and stoichiometry (2.5 equiv. malonate ester) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using coupling constants (e.g., J = 13.24 Hz for NH protons in analogous malonates) and compare with published spectra of structurally similar compounds .
  • TLC : Use hexane/ethyl acetate (1:1) to monitor reaction progress and confirm purity (Rf ≈ 0.78 for related malonate derivatives) .
  • HPLC-MS : Quantify nitro-group stability under varying pH conditions using reverse-phase C18 columns and ESI ionization .

Advanced Research Questions

Q. How can factorial design methodologies optimize the synthesis of this compound?

  • Methodological Answer :

  • Step 1 : Identify critical variables (e.g., temperature, solvent, base concentration) and define response metrics (yield, purity).
  • Step 2 : Apply a 2³ full factorial design to test interactions between variables. For example, vary temperature (80–120°C), solvent (DMF vs. THF), and base (K₂CO₃ vs. Cs₂CO₃) .
  • Step 3 : Analyze results using ANOVA to identify significant factors. Prioritize solvent polarity for SNAr reactions, as DMF enhances nucleophilicity compared to THF .

Q. How can researchers resolve contradictions in spectroscopic data when confirming the structure of synthetic intermediates?

  • Methodological Answer :

  • Cross-Validation : Combine ¹H NMR, ¹³C NMR, and IR to confirm functional groups (e.g., ester carbonyl at ~1700 cm⁻¹). For ambiguous signals (e.g., overlapping aromatic protons), use 2D NMR (COSY, HSQC) .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .
  • Case Study : In malonate derivatives, partial occupancy of ester groups in crystallography (e.g., 62:38 split) may require refining disorder models using software like SHELX .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-31G(d) to calculate Fukui indices for electrophilic/nucleophilic sites. The nitro and fluorine groups direct substitution to specific positions .
  • Solvent Effects : Simulate solvation energies in DMF vs. THF using COSMO-RS to optimize reaction media .
  • Transition State Analysis : Locate SNAr transition states to estimate activation barriers for fluorine vs. nitro-group substitution .

Q. How can this compound serve as an intermediate in multi-step synthesis pathways?

  • Methodological Answer :

  • Quinoline Synthesis : Condense with aniline derivatives under acidic conditions (e.g., diphenyl ether at reflux) to form fluorinated quinolones, a scaffold in antibacterial agents .
  • Reductive Functionalization : Reduce the nitro group to an amine using H₂/Pd-C, then couple with acyl chlorides for peptide-like derivatives .
  • Crystallographic Control : Optimize crystallization conditions (e.g., ethanol/water mixtures) to isolate enantiomerically pure intermediates for chiral studies .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reaction yields reported across literature for similar malonate derivatives?

  • Methodological Answer :

  • Reproducibility Checks : Replicate protocols with strict control of variables (e.g., anhydrous solvents, inert atmosphere) .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., R or Python’s SciPy) to identify outliers or systematic errors .
  • Case Study : Lower yields in SNAr reactions may stem from residual moisture; use molecular sieves or activated alumina to maintain anhydrous conditions .

Experimental Design and Theoretical Frameworks

Q. What theoretical frameworks guide the design of experiments for studying substituent effects on malonate reactivity?

  • Methodological Answer :

  • Hammett Analysis : Correlate σ values of substituents (e.g., -NO₂, -F) with reaction rates to quantify electronic effects .
  • Marcus Theory : Model electron-transfer steps in redox-active derivatives (e.g., nitro-to-amine reduction) .
  • Retrosynthetic Planning : Use synthon-based approaches to deconstruct target molecules into malonate-containing intermediates .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate
Reactant of Route 2
Reactant of Route 2
Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate

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